molecular formula C9H8ClNO2S B1467875 1-Methyl-1H-indole-6-sulfonyl chloride CAS No. 1041469-95-7

1-Methyl-1H-indole-6-sulfonyl chloride

Cat. No.: B1467875
CAS No.: 1041469-95-7
M. Wt: 229.68 g/mol
InChI Key: NNIPJCDUMHKFGJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-sulfonyl chloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 229.69 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8 (6-9 (7)11)14 (10,12)13/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 229.69 and is typically stored at room temperature .

Scientific Research Applications

Sulfenylation Applications

1-Methyl-1H-indole-6-sulfonyl chloride has been utilized in sulfenylation reactions. For instance, methylsulfenylation of indoles using methylsulfenyl chloride and excess pyridine has been documented. This process is significant for the synthesis of disubstituted indoles, which are valuable in various chemical syntheses (Gilow et al., 1991).

Synthesis of Sulfonamide Derivatives

The compound plays a role in the sulfonation of 1-phenylsulfonyl-1H-indoles, leading to the efficient synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. These derivatives can be converted to various sulfonamide derivatives, which have widespread applications in pharmaceutical and synthetic chemistry (Janosik et al., 2006).

Cyclization Reactions

This compound is used in cyclization reactions for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles. This process is significant for developing novel compounds with potential biological activities (Kobayashi et al., 2013).

Metal-Free Synthesis Processes

This chemical is involved in metal-free synthesis processes, such as the iodine-catalyzed reductive coupling of sulfonyl chlorides with indoles. This method is crucial for environmentally friendly and efficient synthesis of various organic compounds (Kumaraswamy et al., 2015).

Synthesis of Bis(2-methyl-1H-indole) Derivatives

The compound is also utilized in the synthesis of bis(2-methyl-1H-indole) derivatives, which are important in the field of organic chemistry and pharmaceutical research (Hosseinzadeh & Mokhtary, 2018).

Synthesis of Sulfonamides

This compound is used in the synthesis of various sulfonamides. For example, its reaction with ammonia, hydrazine hydrate, and other compounds leads to the production of sulfonamides, which have significant applications in medicinal chemistry (Obafemi, 1982).

Safety and Hazards

1-Methyl-1H-indole-6-sulfonyl chloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . This suggests that 1-Methyl-1H-indole-6-sulfonyl chloride may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes.

Properties

IUPAC Name

1-methylindole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIPJCDUMHKFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041469-95-7
Record name 1-methyl-1H-indole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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